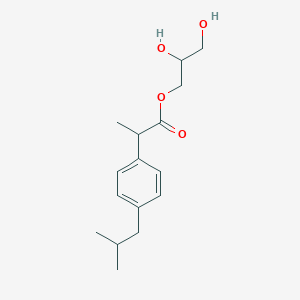

2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate

描述

Contextualization within Ibuprofen (B1674241) Derivatives and Prodrug Strategies

Ibuprofen, while effective, is associated with gastrointestinal side effects, and its poor water solubility can limit formulation options. unife.itnih.gov To overcome these limitations, researchers have explored the synthesis of various ibuprofen derivatives, with a particular focus on prodrugs. A prodrug is an inactive or less active compound that is converted into the active drug within the body. nih.gov

The esterification of ibuprofen's carboxylic acid group is a common prodrug strategy. researchgate.net By attaching molecules like glycerol (B35011), researchers aim to create more hydrophilic (water-soluble) derivatives. unife.itresearchgate.net The covalent attachment of glycerol to ibuprofen can potentially improve its bioavailability and reduce gastric irritation. nih.govresearchgate.net The presence of hydroxyl groups from the glycerol moiety increases the polarity of the resulting ester. nih.gov

Enzymatic synthesis using lipases, such as Candida antarctica lipase (B570770) B (CalB) or immobilized Rhizomucor miehei lipase, has been investigated as an efficient and specific method for producing these glycerol esters. unife.it This biocatalytic approach offers advantages over traditional chemical synthesis, including enantioselectivity, which is crucial as the S-enantiomer of ibuprofen is the pharmacologically active form. unife.itresearchgate.net

Table 1: Research on Ibuprofen-Glycerol Esterification

| Research Focus | Key Findings | Reference |

|---|---|---|

| Enzymatic Synthesis | Optimized reaction conditions for the enantioselective solventless esterification of (S)-ibuprofen with glycerol using immobilized Rhizomucor miehei lipase, achieving high conversion rates. | unife.it |

| Prodrug Rationale | Glyceride prodrugs of ibuprofen were synthesized to reduce gastrointestinal toxicity. Studies showed these prodrugs release ibuprofen adequately at physiological pH (7.4) and exhibit less gastric ulceration compared to the parent drug. | researchgate.net |

| Solubility Enhancement | Covalent attachment of polyalcohols like glycerol is a strategy to create more hydrophilic derivatives of poorly water-soluble drugs like ibuprofen. | unife.it |

Significance as a Pharmaceutical Impurity

Beyond its potential as a prodrug, 2,3-Dihydroxypropyl 2-(4-isobutylphenyl)propanoate is frequently identified as an impurity in ibuprofen drug products, particularly in soft gelatin capsules. nih.govresearchgate.netamazonaws.com Impurities in pharmaceutical products are critical to monitor as they can potentially affect the safety and efficacy of the drug.

The formation of this ester impurity often results from a reaction between the active pharmaceutical ingredient (API), ibuprofen, and excipients used in the formulation. nih.govingentaconnect.com Glycerin (glycerol) is a common component of the shell of soft gelatin capsules, and under certain conditions, it can react with ibuprofen to form the ester. researchgate.netamazonaws.com

Forced degradation studies, which subject the drug product to stress conditions like heat, have been instrumental in identifying and understanding the formation of this impurity. nih.govamazonaws.com In one study, this compound was detected as a new degradation impurity in stability samples of ibuprofen soft gelatin capsules, reaching levels that prompted detailed investigation. researchgate.netamazonaws.com Following toxicological evaluation, a specification limit of not more than 0.3% was proposed for this specific impurity. researchgate.netamazonaws.com

Table 2: Identification of this compound as an Impurity

| Context | Method of Identification | Key Observation | Reference |

|---|---|---|---|

| Forced Degradation Study | Reversed-phase liquid chromatography (RP-LC) and LC-MS-QTOF | Identified as an impurity originating from the esterification of ibuprofen with glycerol by-products in soft gelatin capsules. | nih.govingentaconnect.com |

| Stability Analysis | HPLC, LC-MS, NMR, FT-IR | A new degradation impurity was detected, isolated, and characterized as this compound. | researchgate.netamazonaws.com |

| Impurity Profiling | Analytical Reference Standard | Used for the identification and quantification of impurities during the production and storage of ibuprofen and its drug products. | axios-research.comamazonaws.com |

Overview of Academic Research Trajectories for the Chemical Compound

Academic research on this compound follows two primary trajectories that reflect its dual role in pharmaceuticals.

The first trajectory focuses on its synthesis and potential as a prodrug . This research involves:

Biocatalytic Synthesis: Utilizing enzymes like lipases for efficient and stereospecific esterification of ibuprofen with glycerol. unife.it

Characterization: Employing advanced analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), DEPT, COSY, HSQC, and HMBC-NMR for detailed structural elucidation of the synthesized esters. unife.itmdpi.com

Hydrolysis Studies: Investigating the release of the parent drug, ibuprofen, from the prodrug under different pH conditions to simulate the physiological environment. researchgate.net

The second major research area centers on its identification and control as a pharmaceutical impurity . This involves:

Development of Analytical Methods: Creating and validating stability-indicating methods, such as high-performance liquid chromatography (HPLC), to detect and quantify the impurity in drug products. nih.govresearchgate.net

Forced Degradation Studies: Intentionally degrading ibuprofen products under various stress conditions (acidic, basic, thermal) to understand the formation pathways of the impurity. nih.govamazonaws.com

Isolation and Characterization: Isolating the impurity from stability samples using techniques like preparative HPLC and confirming its structure through spectroscopic analysis (LC-MS, NMR, FT-IR). researchgate.netamazonaws.com This work is crucial for setting appropriate specifications and ensuring drug product quality.

These distinct but interconnected research paths highlight the importance of this compound in both innovative drug design and the rigorous quality control essential to modern pharmaceutical manufacturing.

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydroxypropyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-10-15(18)9-17/h4-7,11-12,15,17-18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMOFRMULCSFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydroxypropyl 2 4 Isobutylphenyl Propanoate

Biocatalytic Esterification Approaches for the Ibuprofen-Glycerol Ester

The enzymatic synthesis of 2,3-Dihydroxypropyl 2-(4-isobutylphenyl)propanoate involves the direct esterification of ibuprofen (B1674241) and glycerol (B35011). This process is facilitated by lipases, which are enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous environments, lipases can effectively catalyze the reverse reaction, esterification. This biocatalytic route is favored for its specificity, mild reaction conditions, and reduced environmental impact.

Lipase-Catalyzed Synthesis

Candida antarctica lipase (B570770) B (CalB), particularly in its immobilized form as Novozym® 435, is a widely used and highly effective biocatalyst for the esterification of ibuprofen with glycerol. proquest.comunife.it Research has demonstrated that CalB exhibits a preference for the (R)-enantiomer of ibuprofen. unife.it Studies have explored the kinetics of this reaction in both solventless and biphasic systems. unife.itrsc.org In a solventless system, where glycerol acts as both a reactant and the solvent, the use of free CalB has been modeled. researchgate.net The immobilized form, Novozym® 435, has been studied in triphasic systems composed of toluene (B28343) and ibuprofen as the apolar phase, glycerol or a glycerol-water mixture as the polar phase, and the solid enzyme. proquest.commdpi.com

Table 1: Research Findings on Candida antarctica Lipase B (CalB) Catalyzed Synthesis

| Study Focus | Key Findings | Reference |

|---|---|---|

| Kinetic Modeling in Solventless System | A kinetic model for the esterification of racemic ibuprofen with glycerol using free CalB was developed. | unife.it |

| Triphasic System with Immobilized CalB | Investigated the enzymatic esterification at high concentrations of glycerol and ibuprofen using Novozym® 435. | proquest.commdpi.com |

| Enantioselectivity | CalB demonstrates a preference for the (R)-enantiomer of ibuprofen during esterification. | unife.it |

Immobilized Rhizomucor miehei lipase is another key enzyme explored for the synthesis of the ibuprofen-glycerol ester, particularly for its enantioselectivity towards the (S)-enantiomer of ibuprofen. unife.itmdpi.com This is significant because the (S)-enantiomer is responsible for the primary pharmacological activity of ibuprofen. One study reported an 83% ± 5% conversion in the enantioselective solventless esterification of (S)-ibuprofen with glycerol using immobilized Rhizomucor miehei lipase. unife.itmdpi.com This lipase has been shown to be effective in organic solvents like isooctane for the resolution of racemic ibuprofen. nih.gov

Table 2: Research Findings on Rhizomucor miehei Lipase Catalyzed Synthesis

| Study Focus | Key Findings | Reference |

|---|---|---|

| Enantioselective Synthesis | Achieved 83% ± 5% conversion of (S)-ibuprofen in a solventless system. | unife.itmdpi.com |

Other lipases have also been investigated for the esterification of ibuprofen, though not always with glycerol specifically. Candida rugosa lipase has been used for the enantioselective esterification of racemic ibuprofen. dss.go.thnih.govumk.pl This lipase preferentially catalyzes the esterification of the (S)-enantiomer. umk.pl However, in a solventless reaction with glycerol, free Candida rugosa lipase was unsuccessful in producing the ester, likely due to the lack of an interfacial area to activate the enzyme. mdpi.com Porcine pancreatic lipase (PPL) has been employed for the esterification of ibuprofen with sorbitol in a biphasic system, suggesting its potential for esterification with other polyols like glycerol. nih.govnih.gov

Table 3: Research Findings on Other Lipases in Ibuprofen Esterification

| Lipase | Substrates | Key Findings | Reference |

|---|---|---|---|

| Candida rugosa lipase | Racemic ibuprofen and various alcohols | Shows preference for the (S)-enantiomer of ibuprofen. umk.pl Immobilized form used for enantioselective synthesis of an (S)-ibuprofen ester prodrug in cyclohexane. dss.go.thnih.gov | dss.go.thnih.govumk.pl |

Optimization of Biocatalytic Reaction Conditions

The efficiency of the biocatalytic synthesis of this compound is highly dependent on the reaction conditions. The choice of the solvent system is a critical factor that influences enzyme activity, stability, and reaction equilibrium.

Different solvent strategies have been employed to optimize the synthesis of the ibuprofen-glycerol ester.

Solventless Systems: In this approach, glycerol serves as both a reactant and the reaction medium. mdpi.com This method is considered a green chemistry approach as it avoids the use of organic solvents. The complete miscibility of ibuprofen in glycerol creates a monophasic system. mdpi.com A kinetic model for the lipase-catalyzed esterification of ibuprofen in a solventless medium has been reported. nih.gov

Biphasic Systems: These systems typically consist of an aqueous phase and an immiscible organic solvent. For instance, the esterification of ibuprofen with sorbitol using porcine pancreas lipase was successfully carried out in a hexane/water biphasic system. nih.gov A toluene-glycerol biphasic medium has also been utilized for the synthesis of ibuprofen monoglycerides catalyzed by free Candida antarctica lipase B. rsc.orgresearchgate.net

Organic Media: Various organic solvents have been used to facilitate the esterification of ibuprofen. Cyclohexane has been employed as a solvent for the enantioselective esterification of racemic ibuprofen using immobilized Candida rugosa lipase. dss.go.thnih.gov The selection of a suitable organic solvent is a crucial first step in optimizing the reaction, as demonstrated in the synthesis of an IBU-sorbitol ester where various solvents were screened. nih.gov

Table 4: Comparison of Solvent Systems in Ibuprofen Esterification

| Solvent System | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Solventless | Glycerol acts as both reactant and solvent. | Environmentally friendly, no solvent removal needed. | High viscosity can limit mass transfer. | mdpi.com |

| Biphasic (e.g., hexane/water, toluene/glycerol) | Two immiscible liquid phases are present. | Can facilitate product separation and enzyme stability. | Requires solvent handling and removal. | rsc.orgresearchgate.netnih.gov |

Temperature and Agitation Rate Effects on Esterification

The enzymatic esterification of ibuprofen with glycerol to synthesize this compound is significantly influenced by reaction temperature and agitation speed. These parameters are crucial for overcoming mass transfer limitations and modulating enzyme activity.

Temperature plays a dual role in the reaction. An increase in temperature generally enhances the initial reaction rate by increasing the solubility of ibuprofen in glycerol and reducing the viscosity of the reaction medium, which improves mass transfer. mdpi.comresearchgate.net However, higher temperatures can also lead to enzyme deactivation. mdpi.com For instance, in a solvent-free system using free lipase B from Candida antarctica (CALB), the initial rate of esterification increases with temperature from 50°C to 80°C. researchgate.net In one study, when using a 20% enzyme concentration, the conversion of ibuprofen decreased as the temperature was raised, suggesting enzyme inactivation phenomena. mdpi.com Conversely, at higher enzyme concentrations (40% and 60%), the increased amount of biocatalyst compensated for the inactivation, leading to higher conversions at elevated temperatures. mdpi.com Research using the immobilized lipase Novozym® 435 showed that the initial rate of esterification increases with temperature across a range of ibuprofen concentrations (20 to 100 g·L⁻¹). mdpi.com

Agitation rate is critical for ensuring adequate mixing and reducing external mass transfer limitations, particularly in multiphasic systems where reactants are in different phases. mdpi.comnih.gov Increasing the stirring speed generally leads to a higher initial reaction rate because it improves the contact between the enzyme and the substrates. nih.gov In the synthesis of ibuprofen monoglyceride using Novozym® 435, it was observed that at 80°C, there were no significant changes in the initial esterification rate for agitation speeds between 600 and 840 rpm. mdpi.com At a lower temperature, the rate became constant above 720 rpm, indicating that external mass transfer limitations had been overcome at this speed. mdpi.comresearchgate.net However, excessively high agitation speeds can potentially damage the enzyme's structure, leading to decreased activity. researchgate.net

Table 1: Effect of Temperature and Agitation Rate on Initial Esterification Rate

This table illustrates the relationship between temperature, agitation speed, and the initial reaction rate in the esterification of ibuprofen and glycerol, as determined in a study using Novozym® 435. mdpi.com

| Temperature (°C) | Agitation Rate (rpm) | Observation on Initial Reaction Rate |

| 80 | 600 - 840 | No significant changes observed |

| Lower than 80 | > 720 | Rate becomes constant, mass transfer limitations overcome |

Molar Ratio of Reactants (Ibuprofen:Glycerol)

The molar ratio of the reactants, ibuprofen and glycerol, is a determining factor in the yield and selectivity of the esterification reaction. Adjusting this ratio can direct the synthesis towards the desired product, primarily the monoester (ibuprofen monoglyceride), while minimizing the formation of di- or tri-esters.

In enzymatic esterification, an excess of one reactant is often used to shift the reaction equilibrium towards product formation. Glycerol, being a polyol with multiple hydroxyl groups, can react with one, two, or three molecules of ibuprofen. To favor the formation of the monoester, an excess of glycerol is typically employed. In a study using Novozym® 435, a 1:4 molar ratio of ibuprofen to glycerol was utilized. researchgate.net This excess of glycerol resulted in a 75% conversion of R-ibuprofen with a high selectivity of 99% towards the monoglyceride. researchgate.net The use of excess glycerol helps to ensure that the ibuprofen molecules are more likely to react with a fresh glycerol molecule rather than an already esterified one.

Conversely, some experimental designs may utilize different ratios to explore the reaction dynamics. For example, an initial 1:1 molar ratio between racemic ibuprofen and glycerol has been tested to favor the formation of monoesters. mdpi.com In the broader context of esterification with polyols, an excess of the fatty acid (in this case, ibuprofen) can drive the reaction towards higher conversion of the polyol, but may also increase the formation of multiple esterified products. researchgate.net The choice of molar ratio is therefore a critical optimization step to maximize the yield of the specific target compound, this compound.

Table 2: Influence of Ibuprofen:Glycerol Molar Ratio on Reaction Outcome

This table summarizes findings on how different molar ratios of reactants affect the conversion and selectivity in the synthesis of ibuprofen monoglyceride.

| Ibuprofen:Glycerol Molar Ratio | Biocatalyst | Key Findings | Reference |

| 1:4 | Novozym® 435 | 75% conversion of R-ibuprofen; 99% selectivity to monoglyceride. | researchgate.net |

| 1:1 | Not Specified | Used to favor the formation of monoesters. | mdpi.com |

Enzyme Concentration and Loading Effects

Generally, increasing the enzyme concentration leads to a higher initial reaction rate. researchgate.net This is because a greater amount of enzyme provides more active sites for the esterification reaction to occur. Studies on the esterification of ibuprofen and glycerol using Novozym® 435 in a toluene-glycerol system showed that the initial reaction rate increased as the enzyme concentration was raised from 10 to 40 g·L⁻¹. researchgate.net Similarly, in a solventless system, the initial reaction rate increased with the amount of free CALB enzyme, although this trend can be hyperbolic as the lipase disperses on the surface of substrate droplets. researchgate.net

However, the relationship between enzyme concentration and reaction rate is not always linear. At a certain point, the rate may plateau as other factors, such as substrate availability or mass transfer limitations, become the bottleneck. researchgate.net The monoglyceride yield after a fixed time (e.g., 24 hours) also increases with higher enzyme concentrations. researchgate.net The optimal enzyme loading depends on a balance between reaction speed and economic viability. For example, a preliminary study established an enzyme concentration of 30 g·L⁻¹ and a stirring speed of 720 rpm to mitigate external mass transfer limitations. researchgate.net In another investigation, different enzyme loadings (20%, 40%, and 60% by weight) were tested, revealing that higher loadings could counteract the negative effects of thermal inactivation at elevated temperatures. mdpi.com

Table 3: Effect of Enzyme Concentration on Esterification

This table presents data on how varying the concentration of the biocatalyst affects the rate and yield of the ibuprofen-glycerol esterification reaction.

| Enzyme | Concentration Range | Effect on Initial Reaction Rate | Effect on Monoglyceride Yield (at 24h) | Reference |

| Novozym® 435 | 10 - 40 g·L⁻¹ | Increased with concentration | Increased with concentration | researchgate.net |

| Free CALB | Not specified | Increased with enzyme amount (hyperbolic trend) | Not specified | researchgate.net |

| Not Specified | 20% - 60% (w/w) | Higher loading increased conversion, especially at higher temperatures. | Not specified | mdpi.com |

Research on 2,3 Dihydroxypropyl 2 4 Isobutylphenyl Propanoate As a Prodrug Concept

Design Rationale for Enhanced Pharmaceutical Characteristics

The development of 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate as a prodrug is based on a strategic approach to overcome two major limitations of ibuprofen (B1674241): gastrointestinal (GI) toxicity and poor water solubility. unife.itunife.it

Masking of the Carboxylic Acid Group of Ibuprofen

A key contributor to the gastrointestinal side effects associated with NSAIDs like ibuprofen is the presence of a free carboxylic acid group. nih.govresearchgate.net This acidic moiety can cause direct irritation to the gastric mucosa. unife.itresearchgate.net Prolonged contact can lead to damage, including stomach ulcers, bleeding, and perforation. unife.itresearchgate.net

The synthesis of this compound involves an esterification reaction that covalently links the carboxylic acid group of ibuprofen to one of the hydroxyl groups of glycerol (B35011). nih.gov This chemical modification effectively "masks" the acidic functional group. unife.itnih.gov By converting the carboxylic acid into an ester, the prodrug is less irritating to the stomach lining. nih.govuobaghdad.edu.iq The general approach is that the ester bond remains intact in the acidic environment of the stomach but is later cleaved in the body to release the active ibuprofen. nih.govuobaghdad.edu.iq This strategy of temporarily protecting the carboxylic function is intended to reduce local irritation and decrease the incidence of GI-related adverse effects. nih.govresearchgate.net

Strategy for Hydrophilization of Ibuprofen

Ibuprofen is classified as a poorly water-soluble drug, with an aqueous solubility of only 21 mg/L. unife.itresearchgate.net This low solubility limits its dissolution rate in the gastrointestinal tract, which can, in turn, restrict its oral bioavailability. unife.itnih.gov To address this limitation, a hydrophilization strategy was employed by conjugating ibuprofen with a highly water-soluble molecule. nih.gov

Glycerol, a polyalcohol, was selected as the hydrophilizing moiety. unife.itnih.gov By attaching the hydrophilic glycerol molecule, the resulting prodrug, this compound, exhibits increased polarity and enhanced water solubility compared to the parent ibuprofen. nih.gov This improvement is designed to facilitate better dissolution and absorption, potentially leading to improved bioavailability. nih.govnih.gov The covalent attachment of highly hydrophilic molecules is a recognized strategy for creating more water-soluble prodrugs. unife.itnih.gov

Table 1: Physicochemical Properties of Ibuprofen and its Prodrug Moiety This table provides a summary of the key properties of ibuprofen and glycerol relevant to the prodrug design.

| Compound | Key Functional Group | Aqueous Solubility | Primary Role in Prodrug Design |

|---|---|---|---|

| Ibuprofen | Carboxylic Acid | 21 mg/L unife.itresearchgate.net | Parent Drug (Active Pharmaceutical Ingredient) |

| Glycerol | Hydroxyl Groups (Polyol) | High | Hydrophilizing Moiety unife.itnih.gov |

Enzymatic Biotransformation of the Prodrug Precursor

The conversion of the this compound prodrug back to active ibuprofen relies on enzymatic processes within the body. unife.it The use of enzymes for both the synthesis and hydrolysis of this ester prodrug offers high specificity and efficiency under mild conditions. mdpi.com

Role of Lipases and Esterases in Ester Hydrolysis

For a prodrug to be effective, it must revert to its active form once absorbed into the body. unife.itresearchgate.net Ester-based prodrugs like this compound are particularly useful because the human body has an abundance of enzymes capable of cleaving ester bonds. unife.it Lipases and esterases are the primary enzymes responsible for the hydrolysis of these ester linkages. unife.ittandfonline.com

These enzymes catalyze the hydrolytic cleavage of the ester bond in the prodrug, releasing active ibuprofen and glycerol. unife.it Research on similar ibuprofen prodrugs has shown that this hydrolysis is efficient in human plasma, where esterases contribute to the release of the parent drug. tandfonline.com The rate of hydrolysis is a critical factor; the prodrug should be stable enough to bypass the stomach but labile enough to release the drug at its intended site of action. nih.govuobaghdad.edu.iq Studies on glyceride prodrugs of ibuprofen have demonstrated insignificant hydrolysis in acidic conditions (simulating the stomach) but adequate drug release at a neutral pH of 7.4 (simulating the intestines and plasma). nih.gov

Investigations into Enzyme Selectivity during Prodrug Formation

The synthesis of this compound is often achieved using biocatalysis, which employs enzymes to drive the esterification reaction. This approach is favored for its high selectivity and ability to produce specific products under mild, environmentally friendly conditions. mdpi.com Lipases are commonly used not only for hydrolysis but also for the synthesis of esters in non-aqueous or solvent-free systems. researchgate.net

A key area of investigation is the enantioselectivity of these enzymes. Ibuprofen exists as a racemic mixture of (S)- and (R)-enantiomers, but only the (S)-enantiomer possesses significant anti-inflammatory activity. Therefore, enzymes that can selectively esterify one enantiomer over the other are highly valuable.

Research has shown that different lipases exhibit distinct selectivities:

Candida antarctica Lipase (B570770) B (CalB) has been identified as an (R)-selective enzyme towards ibuprofen, preferentially catalyzing the esterification of the less active (R)-enantiomer. mdpi.com

Rhizomucor miehei Lipase has been used for the enantioselective esterification of the therapeutically active (S)-ibuprofen with glycerol. unife.it

Candida rugosa Lipase has also been employed in the enantioselective synthesis of (S)-ibuprofen ester prodrugs. nih.gov

This enzyme selectivity allows for the synthesis of specific stereoisomers of the prodrug, which is highly relevant in the field of prodrug development. researchgate.net For instance, studies on the esterification of racemic ibuprofen with glycerol using Novozym® 435 (an immobilized form of CalB) found that under certain conditions, the reaction could achieve 99% selectivity towards the formation of the monoglyceride from the R-ibuprofen enantiomer. researchgate.net

Table 2: Enzyme Selectivity in Ibuprofen Esterification This table summarizes findings on the selectivity of different lipases used in the synthesis of ibuprofen esters.

| Enzyme (Source) | Selectivity towards Ibuprofen Enantiomer | Reference |

|---|---|---|

| Lipase B from Candida antarctica (CalB) | (R)-selective | mdpi.com |

| Lipase from Rhizomucor miehei | Used for (S)-ibuprofen esterification | unife.it |

| Lipase from Candida rugosa | Used for (S)-ibuprofen esterification | nih.gov |

Investigation of 2,3 Dihydroxypropyl 2 4 Isobutylphenyl Propanoate As a Degradation Impurity

Identification and Isolation from Pharmaceutical Formulations

During routine stability testing of solubilized ibuprofen (B1674241) soft gelatin capsules, an unknown impurity was observed to form, reaching levels of 0.28%. amazonaws.com This discovery necessitated a comprehensive investigation to determine the structure and origin of this new compound. amazonaws.comresearchgate.net Subsequent analysis led to the identification of the impurity as 2,3-dihydroxypropyl 2-(4-isobutylphenyl)propanoate, which is the glycerol (B35011) ester of ibuprofen. amazonaws.comresearchgate.netamazonaws.comdrjcrbio.com The formation of such ester-related impurities is a known challenge in soft gelatin capsule formulations, particularly when the active pharmaceutical ingredient possesses a carboxylic acid group that can react with residual glycerin, a common plasticizer in the capsule shell. amazonaws.comingentaconnect.com

To perform a detailed structural characterization of the newly detected impurity, it was first necessary to isolate it in a pure form from the complex matrix of the pharmaceutical formulation. Preparative High-Performance Liquid Chromatography (HPLC) was the chosen methodology for this task, a technique widely recognized for its efficacy in purifying specific compounds from mixtures. sepscience.comshimadzu.com

The isolation was carried out using a Shimadzu preparative HPLC system, which was equipped with a dual-wavelength detector for monitoring the separation process. amazonaws.com A concentrated solution of the sample, approximately 50 mg/mL, was prepared and loaded onto a Hypersil BDS C18 column (250 × 20 mm, 10µm). amazonaws.com The chromatographic separation was achieved using a mobile phase composed of a 600:400 mixture of water and acetonitrile (B52724), with the aqueous phase being acidified to a pH of 2.5 with formic acid. amazonaws.com The system was operated at a flow rate of 15 mL/min, and the eluting compounds were detected at a wavelength of 214nm. amazonaws.com This preparative chromatography method successfully yielded the isolated impurity, enabling its subsequent structural elucidation. amazonaws.com

| Parameter | Value |

|---|---|

| Instrumentation | Shimadzu preparative HPLC Binary system |

| Column | Hypersil BDS C18 (250 × 20 mm, 10µm) |

| Mobile Phase | Water (pH 2.5 with Formic acid) : Acetonitrile (600:400) |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 214 nm |

| Sample Concentration | Approximately 50 mg/mL |

Elucidation of Impurity Formation Pathways

The formation of this compound is a direct result of an esterification reaction between the ibuprofen molecule and glycerin. amazonaws.com Ibuprofen's chemical structure includes a carboxylic acid functional group, which is capable of reacting with the hydroxyl groups of an alcohol, such as glycerin, to form an ester. amazonaws.com In the context of soft gelatin capsules, glycerin is frequently employed as a plasticizer to maintain the flexibility and integrity of the gelatin shell. ingentaconnect.com The presence of both the acidic drug and the alcoholic excipient within the formulation creates the potential for this chemical interaction, leading to the generation of the ibuprofen-glycerol ester impurity. amazonaws.comingentaconnect.comoup.comnih.gov

Forced degradation, or stress testing, is a critical component of pharmaceutical development that aims to predict the degradation pathways of a drug substance and product under various environmental conditions. ingentaconnect.comamazonaws.com In the investigation of this compound, ibuprofen soft gelatin capsules were subjected to a range of stress conditions, including acidic and basic hydrolysis, oxidation, and exposure to heat and light. researchgate.netingentaconnect.comnih.gov The results from these studies were pivotal in confirming the formation pathway of the impurity, indicating that the reaction between ibuprofen and glycerin was the primary route of its generation. amazonaws.comresearchgate.net The ability to intentionally generate the impurity under these accelerated conditions provides strong evidence for the degradation mechanism and underscores the potential for this impurity to form over the product's intended shelf-life. researchgate.net

Academic Implications for Impurity Profiling and Stability Studies in Pharmaceutical Development

The identification, characterization, and mechanistic understanding of novel degradation products such as this compound hold significant implications for the broader fields of pharmaceutical analysis and drug development. researchgate.net The practice of impurity profiling is fundamental to ensuring the safety, quality, and efficacy of pharmaceutical products, as unidentified or poorly characterized impurities can pose potential health risks. researchgate.net

The discovery of this specific ester in a widely used formulation like ibuprofen soft gelatin capsules highlights the critical importance of exhaustive stability studies that account for potential interactions between the active ingredient and excipients. researchgate.netingentaconnect.com It serves as a reminder that even for well-established and extensively studied drugs, new formulation approaches can introduce novel degradation pathways. This knowledge contributes valuable insights to the scientific community regarding drug-excipient compatibility and degradation chemistry. nih.gov Consequently, this necessitates the development and validation of specific, sensitive, and stability-indicating analytical methods for the routine monitoring and control of such impurities. researchgate.net Furthermore, the data generated from these studies are essential for establishing scientifically justified specification limits for impurities, with a proposed limit of not more than 0.3% for this particular compound. researchgate.netresearchgate.net

Advanced Analytical Characterization of 2,3 Dihydroxypropyl 2 4 Isobutylphenyl Propanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the precise arrangement of atoms and functional groups within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer detailed insights into the chemical environment of individual atoms and the vibrational modes of chemical bonds, respectively.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can delineate the connectivity and spatial relationships of atoms within a molecule. For the analysis of 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment. researchgate.net

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the isobutylphenyl group, the methine proton adjacent to the carbonyl group, the methylene (B1212753) and methine protons of the dihydroxypropyl moiety, and the protons of the isobutyl group. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl). aiinmr.comasahilab.co.jp

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isobutyl -CH(CH₃)₂ | ~0.9 | ~22.5 |

| Isobutyl -CH(CH₃)₂ | ~1.8 | ~30.2 |

| Isobutyl -CH₂- | ~2.4 | ~45.0 |

| Aromatic C-H | ~7.1-7.2 | ~127.5, ~129.4 |

| Aromatic C-isobutyl | ~140.7 | |

| Aromatic C-propanoate | ~138.0 | |

| Propanoate -CH(CH₃)- | ~1.5 | ~18.5 |

| Propanoate -CH(CH₃)- | ~3.7 | ~45.2 |

| Carbonyl C=O | - | ~175.0 |

| Glycerol (B35011) -CH₂-O- | ~4.1-4.3 | ~66.0 |

| Glycerol -CH(OH)- | ~3.9 | ~70.5 |

| Glycerol -CH₂(OH) | ~3.5-3.6 | ~63.5 |

| Glycerol -OH | Variable | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in resolving complex spectral overlaps and establishing definitive correlations between atoms. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca This information is vital for assigning the signals in the ¹³C NMR spectrum correctly. asahilab.co.jp

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the molecular structure. sdsu.edu This is particularly useful for tracing the spin systems within the isobutyl and dihydroxypropyl moieties.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This experiment provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment process. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC) establishes longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This technique is crucial for connecting the different fragments of the molecule, for instance, by showing the correlation between the protons of the dihydroxypropyl group and the carbonyl carbon of the propanoate moiety.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic and aromatic C-H bonds.

C=O stretching: A strong, sharp peak around 1735 cm⁻¹, characteristic of the ester carbonyl group.

C=C stretching: Peaks in the 1450-1600 cm⁻¹ region, representing the aromatic ring.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester and alcohol functional groups.

The identification of these specific vibrational frequencies confirms the presence of the key functional groups within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methodologies for Assessment and Detection

Chromatographic techniques are essential for separating mixtures and quantifying the amount of a specific compound. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for the analysis of pharmaceutical compounds and their related substances.

HPLC is a cornerstone technique for the purity assessment and quantification of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar compounds like this ester.

A typical RP-HPLC method would involve:

Stationary Phase: A non-polar column, such as one packed with octadecylsilica (C18). nih.gov

Mobile Phase: A polar solvent mixture, often consisting of water (frequently buffered) and an organic modifier like acetonitrile (B52724) or methanol. The composition of the mobile phase can be constant (isocratic) or varied over time (gradient) to achieve optimal separation. sigmaaldrich.com

Detection: Ultraviolet (UV) detection is commonly employed, as the phenyl group in the molecule absorbs UV light. The detection wavelength is chosen to maximize the sensitivity for the analyte; for ibuprofen (B1674241) and its derivatives, wavelengths around 220 nm are often used. sigmaaldrich.comaxcendcorp.com

By comparing the retention time of the analyte peak with that of a known reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for accurate quantification. nih.gov The development of a validated HPLC method is crucial for quality control, enabling the detection and quantification of this compound as a potential impurity in Ibuprofen drug products. researchgate.netsigmaaldrich.com

Table 2: Typical HPLC Method Parameters for the Analysis of Ibuprofen and Related Compounds

| Parameter | Condition |

| Column | C18, e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

Note: These are example parameters and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices. The combination of liquid chromatography for physical separation with mass spectrometry for mass-based detection and structural elucidation provides comprehensive characterization.

Chromatographic Separation

The chromatographic separation of this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity.

A study detailing the analysis of ibuprofen impurities, including its glycerol esters, utilized a Poroshell HPH-C18 column (150 x 4.6 mm, 4 µm) maintained at a temperature of 25 °C. ingentaconnect.com The mobile phase consisted of a gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The use of a gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving compounds with a range of polarities. While the precise retention time for this compound was not specified, it would elute under conditions typical for a moderately polar derivative of ibuprofen.

| Parameter | Condition |

|---|---|

| Column | Poroshell HPH-C18 (150 x 4.6 mm, 4 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time-dependent variation of Mobile Phase B |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | Variable, typically 5-20 µL |

Mass Spectrometric Detection and Fragmentation

Mass spectrometry is employed for the detection and structural confirmation of the eluted compound. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. For this compound, the expected mass-to-charge ratio (m/z) for the protonated molecule is 281.

Tandem mass spectrometry (MS/MS) is utilized to further elucidate the structure of the compound by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. While a specific experimental fragmentation spectrum for this exact compound is not widely published, a predicted fragmentation pathway can be deduced based on the known fragmentation of ibuprofen and general principles of mass spectrometry.

The primary fragmentation pathways would likely involve the cleavage of the ester bond and fragmentation of the isobutylphenyl moiety and the dihydroxypropyl group.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 281 | 207 | C₃H₆O₂ (Glycerol minus H₂O) | Protonated Ibuprofen |

| 281 | 161 | C₃H₆O₂ + COOH | [Ibuprofen - COOH]⁺ |

| 281 | 119 | C₃H₆O₂ + C₄H₉ + CO | Fragment of isobutylphenyl moiety |

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, can provide highly accurate mass measurements. This allows for the determination of the elemental composition of the parent compound and its fragments, further confirming the identity of this compound.

Stereochemical Aspects of 2,3 Dihydroxypropyl 2 4 Isobutylphenyl Propanoate Research

Enantioselective Synthesis and Resulting Stereoisomers

Enantioselective synthesis strategies aim to produce a specific stereoisomer or a mixture enriched in one stereoisomer. In the context of 2,3-Dihydroxypropyl 2-(4-isobutylphenyl)propanoate, research has explored the use of lipases as biocatalysts for the esterification of ibuprofen (B1674241) with glycerol (B35011). These enzymes can exhibit high stereoselectivity, preferentially reacting with one enantiomer of a racemic substrate.

The synthesis of specific stereoisomers of this compound has been achieved through enzymatic esterification. A notable study demonstrated the enantioselective solventless esterification of (S)-ibuprofen with glycerol. researchgate.net This reaction, catalyzed by immobilized Rhizomucor miehei lipase (B570770), resulted in a mixture of two diastereomers: (S)-2,3-dihydroxypropyl (S)-2-(4-isobutylphenyl)propanoate and (R)-2,3-dihydroxypropyl (S)-2-(4-isobutylphenyl)propanoate. The process achieved a conversion rate of 83% ± 5%. researchgate.net

In a different approach, the esterification of racemic ibuprofen with glycerol was investigated using the commercial biocatalyst Novozym® 435. researchgate.netcsic.es This reaction reached a conversion of 46% for racemic ibuprofen, with an enantiomeric excess towards the (S)-enantiomer of 42%. researchgate.netcsic.es This indicates a preference of the enzyme for the (S)-ibuprofen, leading to the formation of the corresponding (S,S) and (R,S) diastereomers.

Table 1: Enzymatic Synthesis of (S)-Ibuprofen Glycerol Esters

| Enzyme | Ibuprofen Substrate | Product Stereoisomers Formed | Conversion Rate | Reference |

|---|---|---|---|---|

| Immobilized Rhizomucor miehei lipase | (S)-Ibuprofen | (S)-2,3-dihydroxypropyl (S)-2-(4-isobutylphenyl)propanoate and (R)-2,3-dihydroxypropyl (S)-2-(4-isobutylphenyl)propanoate | 83% ± 5% | researchgate.net |

As a co-product of the enantioselective esterification of (S)-ibuprofen with glycerol, (R)-2,3-dihydroxypropyl (S)-2-(4-isobutylphenyl)propanoate is also formed. researchgate.net The formation of this diastereomer arises from the non-selective reaction of the (S)-ibuprofen with the two primary hydroxyl groups of glycerol, which are prochiral.

Further research involving the esterification of racemic ibuprofen with glycerol using Novozym® 435 under specific conditions (1:4 ibuprofen:glycerol molar ratio) showed that 75% of the (R)-ibuprofen reacted to form the monoglyceride with 99% selectivity. researchgate.netcsic.es This suggests that under certain conditions, the (R)-enantiomer of ibuprofen can also be effectively esterified, which would lead to the formation of (S)-2,3-dihydroxypropyl (R)-2-(4-isobutylphenyl)propanoate and (R)-2,3-dihydroxypropyl (R)-2-(4-isobutylphenyl)propanoate.

Diastereomeric Considerations and Potential for Separation

The enzymatic synthesis of this compound from a single enantiomer of ibuprofen, such as (S)-ibuprofen, and achiral glycerol results in a pair of diastereomers: (S)-2,3-dihydroxypropyl (S)-2-(4-isobutylphenyl)propanoate and (R)-2,3-dihydroxypropyl (S)-2-(4-isobutylphenyl)propanoate. researchgate.net Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties. lumenlearning.com This fundamental difference allows for their separation using conventional laboratory techniques.

The differing properties of diastereomers, such as melting point, boiling point, and solubility, form the basis for their separation. lumenlearning.com Chromatographic methods are particularly well-suited for this purpose. For instance, the diastereomeric mixture of ibuprofen-glycerol esters synthesized enzymatically has been separated using glass column chromatography. researchgate.net High-performance liquid chromatography (HPLC) is another powerful technique for the separation of diastereomers and is widely used in the pharmaceutical industry for the analysis and purification of chiral compounds. nih.govmdpi.com The separation is based on the differential interaction of the diastereomers with the stationary phase of the chromatography column.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2,3-Dihydroxypropyl (S)-2-(4-Isobutylphenyl)propanoate |

| (R)-2,3-Dihydroxypropyl (S)-2-(4-Isobutylphenyl)propanoate |

| (S)-Ibuprofen |

| (R)-Ibuprofen |

| Glycerol |

| (S)-2,3-dihydroxypropyl (R)-2-(4-isobutylphenyl)propanoate |

Mechanistic Insights into Enzymatic Reactions Involving 2,3 Dihydroxypropyl 2 4 Isobutylphenyl Propanoate Precursors

Molecular Level Investigations of Enzyme-Substrate Interactions (Ibuprofen and Glycerol)

Understanding the journey of the substrate molecules from the reaction medium to the catalytic heart of the enzyme is crucial for optimizing the synthesis of ibuprofen (B1674241) monoglycerides. Molecular modeling and dynamic simulations provide powerful tools to visualize and quantify these interactions.

The lipase (B570770) B from Candida antarctica (CALB) is a widely used biocatalyst for the esterification of ibuprofen. researchgate.netmdpi.com Unlike many lipases, CALB does not possess a conventional "lid" that regulates access to its active site, which is located at the bottom of a tunnel-like cavity. researchgate.netnih.gov The mechanism of catalysis is generally described as a Ping Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate. researchgate.net

Molecular dynamics simulations have been employed to study the diffusion of the substrates through this enzymatic tunnel to the catalytic triad (B1167595) (Ser, His, Asp). researchgate.netnih.govdtu.dk These studies reveal that the journey of glycerol (B35011) towards the acyl-enzyme complex (ibuprofen bound to the active site serine) is a critical step. researchgate.net The proximity of glycerol to the amino acid residues lining the tunnel plays a key role. researchgate.net

Research has shown that the steric hindrance encountered by glycerol as it approaches the acyl-enzyme intermediate differs between the R- and S-enantiomers of ibuprofen. Molecular modeling investigations have demonstrated that glycerol approaching the R-ibuprofen acyl-enzyme complex experiences lower steric hindrance compared to the S-ibuprofen acyl-enzyme complex. researchgate.net This difference in steric energy is a contributing factor to the enantioselectivity observed in CALB-catalyzed reactions. For instance, in one study, the R-ibuprofen enantiomer reacted to 75% with glycerol to form the monoglyceride with 99% selectivity. researchgate.netresearchgate.net The interaction distance between glycerol and the tunnel walls is also significant; a closer distance allows for multiple hydrogen-bonding interactions, which can increase the enthalpy of formation of the glycerol-acyl-enzyme species. researchgate.net

| Parameter | Finding | Implication | Source |

|---|---|---|---|

| Steric Energy (S-Ibuprofen Acyl-Enzyme) | -185.3 kcal mol⁻¹ (average) | Higher steric hindrance for glycerol approach. | researchgate.net |

| Steric Energy (R-Ibuprofen Acyl-Enzyme) | -188.6 kcal mol⁻¹ (average) | Lower steric hindrance, facilitating glycerol's access to the active site. | researchgate.net |

| Glycerol-Tunnel Wall Distance (Ibuprofen) | 2.9 Å | Fewer hydrogen bonding opportunities compared to other substrates like ketoprofen. | researchgate.net |

| Reaction Mechanism | Ping Pong Bi-Bi | Involves the formation of two tetrahedral intermediates and an acyl-enzyme complex. | researchgate.net |

Spectroscopic techniques offer real-time monitoring of the chemical transformations occurring during the enzymatic reaction, providing direct evidence of the reaction mechanism. researchgate.netresearchgate.net Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are particularly valuable for tracking the consumption of reactants and the formation of products. researchgate.netresearchgate.netnih.govnih.govnih.gov

Investigations using concentration-modulated infrared spectroscopy, static Attenuated Total Reflectance-FTIR (ATR-FTIR), and in-situ Raman spectroscopy have successfully demonstrated the continuous decay of spectral signals corresponding to racemic ibuprofen and glycerol during the esterification process. researchgate.netresearchgate.net This provides clear evidence of the ongoing reaction. researchgate.netresearchgate.net

FTIR spectroscopy can monitor the esterification by tracking specific vibrational bands. For instance, the C=O band of the carboxylic acid in ibuprofen (around 1708-1709 cm⁻¹) decreases in intensity, while a new C=O band corresponding to the newly formed ester appears at a different frequency (around 1746 cm⁻¹). researchgate.netmdpi.com This allows for a quantitative assessment of the reaction progress. nih.govresearchgate.netmdpi.com

Raman spectroscopy has also been used to study ibuprofen in various states. nih.govnih.govazom.com The vibrational modes of the aromatic ring in ibuprofen are sensitive to the surrounding chemical environment and can act as sensors for molecular interactions. nih.gov Changes in the Raman spectra during the reaction can thus provide insights into the binding of ibuprofen to the enzyme and its subsequent conversion to the ester. researchgate.netresearchgate.net

| Technique | Species Monitored | Key Observation | Source |

|---|---|---|---|

| Concentration-Modulated Infrared Spectroscopy | Ibuprofen and Glycerol | Continuous decay of reactant species, providing evidence of the reaction. | researchgate.netresearchgate.net |

| ATR-FTIR Spectroscopy | Ibuprofen and Glycerol | Monitors the decrease in reactants over time. | researchgate.netresearchgate.net |

| In-situ Raman Spectroscopy | Ibuprofen and Glycerol | Shows the decay of species belonging to the reactants. | researchgate.netresearchgate.net |

| FTIR Spectroscopy | Carboxylic Acids and Esters | Monitors disappearance of C=O band (~1709 cm⁻¹) and appearance of ester C=O band (~1746 cm⁻¹). | nih.govresearchgate.netmdpi.com |

Influence of Enzyme Structure and Conformation on Catalytic Performance

The catalytic efficiency of an enzyme is intrinsically linked to its three-dimensional structure and conformational flexibility. In the case of CALB-catalyzed esterification of ibuprofen, the interaction with the substrate induces noticeable changes in the enzyme's structure, which in turn affects its performance.

Studies have shown that the interaction of CALB with ibuprofen modifies the contribution of the ordered secondary structures (e.g., α-helices and β-sheets) of the lipase. researchgate.netresearchgate.net This structural alteration is believed to be related to the improved catalytic performance observed in the esterification of ibuprofen compared to other similar non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. researchgate.netresearchgate.net The enzyme's ability to adapt its conformation upon substrate binding, a phenomenon known as "induced fit," is a cornerstone of enzyme catalysis. researchgate.net

Furthermore, the presence of polyhydric alcohols like glycerol can influence the enzyme's conformation. At certain concentrations, these molecules can stabilize the enzyme's structure by forming hydrogen bonds with the protein surface, which helps in preserving its structural integrity and catalytic function. researchgate.net The water content in the reaction medium is also critical, as enzyme-bound water acts as a molecular lubricant, maintaining the flexibility and stability of the enzyme's active site. nih.gov A loss of this essential water layer can lead to conformational changes and reduced catalytic activity. nih.gov

Future Directions and Emerging Research Avenues for 2,3 Dihydroxypropyl 2 4 Isobutylphenyl Propanoate

Development of Novel Biocatalytic Systems for Ester Synthesis with Enhanced Specificity

The enzymatic esterification of ibuprofen (B1674241) with glycerol (B35011) to produce 2,3-Dihydroxypropyl 2-(4-isobutylphenyl)propanoate is a key area of research, offering a green chemistry alternative to traditional chemical synthesis. nih.govnih.gov Future developments are centered on discovering and engineering novel biocatalytic systems, primarily using lipases, to improve reaction efficiency, yield, and stereoselectivity. ubbcluj.ronih.gov Lipases are favored for their ability to catalyze esterification under mild conditions, avoiding the need for toxic reagents and high temperatures. nih.gov

Research has demonstrated the feasibility of using various lipases, such as those from Candida antarctica (CALB), Rhizomucor miehei, and Aspergillus oryzae, for this synthesis. researchgate.netmdpi.com The focus is now shifting towards optimizing these systems for enhanced specificity. Key research avenues include:

Enzyme Immobilization: Immobilized lipases, such as Novozym® 435 (an immobilized form of CALB), often exhibit greater stability and reusability compared to free enzymes. nih.govresearchgate.net Future work will likely explore novel immobilization matrices and techniques to further enhance enzyme performance and operational stability in continuous flow reactors.

Medium Engineering: The choice of solvent or the use of solvent-free systems significantly impacts reaction kinetics and equilibrium. ubbcluj.rorsc.org Studies have investigated various organic solvents like toluene (B28343) and hexane, as well as biphasic systems, to improve substrate solubility and shift the reaction equilibrium towards ester formation. nih.govresearchgate.net Research into greener solvents, such as 2-methylbutan-2-ol (t-amyl alcohol), and solventless reaction conditions using glycerol itself as the reaction medium, are promising directions for sustainable synthesis. mdpi.com

Kinetic Modeling: Understanding the reaction kinetics is crucial for process optimization. Researchers have developed kinetic models, such as Michaelis-Menten-based reversible models, to describe the enzymatic esterification process. rsc.org These models help in predicting the effects of substrate concentration, temperature, and water content on the reaction rate and yield. researchgate.net

| Biocatalyst System | Substrates | Reaction Conditions | Key Findings & Future Direction | Reference(s) |

| Free Candida antarctica lipase (B570770) B (CALB-L) | Ibuprofen, Glycerol | Toluene-glycerol biphasic medium; 50-80°C; 720 rpm | Toluene was an effective medium. A reversible Michaelis-Menten-based kinetic model was selected to describe the system. Future work involves optimizing water removal to drive the reaction forward. | researchgate.netrsc.org |

| Immobilized Rhizomucor miehei lipase (RM IM) | (S)-ibuprofen, Glycerol | Solventless; 24h | Achieved 83% conversion without diglyceride byproducts. This highlights the potential for highly selective, solvent-free synthesis, a key goal for green chemistry. | mdpi.com |

| Porcine Pancreas Lipase (PPL) | Ibuprofen, Sorbitol | Hexane/water biphasic system; 35°C; 400 rpm | Demonstrated the utility of a cheaper biocatalyst for esterifying ibuprofen with a polyol. Future research could adapt this system for glycerol, focusing on optimizing the hexane/water ratio for maximal yield. | nih.govnih.gov |

| Immobilized Candida antarctica lipase B (Novozym® 435) | rac-ibuprofen, Glycerol | 2-propanol co-solvent; 45°C | Achieved 99% selectivity for the monoglyceride with a 1:4 ibuprofen:glycerol molar ratio. This points toward process optimization by controlling substrate ratios to enhance product specificity. | researchgate.net |

Advanced Analytical Techniques for Trace Impurity Profiling and Quantification

Ensuring the purity of this compound is critical. Trace impurities can arise from starting materials, side reactions during synthesis, or degradation. nih.gov Emerging research focuses on developing highly sensitive and specific analytical methods for the comprehensive profiling and quantification of these impurities. biomedres.usbohrium.com

During the synthesis and storage of ibuprofen-containing formulations, various related esters can form as impurities. For example, in soft gelatin capsules, ibuprofen can react with excipients like polyethylene (B3416737) glycols (PEGs) or plasticizers such as sorbitol and glycerol by-products. oup.comnih.govoup.com These reactions lead to the formation of ester impurities that require sophisticated analytical techniques for detection and characterization.

Advanced analytical techniques being explored include:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC, making it ideal for separating complex mixtures of structurally similar impurities. bohrium.comoup.com

High-Resolution Mass Spectrometry (HRAM) LC-MS: The hyphenation of liquid chromatography with HRAM-MS (e.g., LC-MS-QTOF) is a powerful tool for identifying unknown impurities. nih.govoup.com It provides accurate mass measurements, enabling the determination of elemental compositions and facilitating the structural elucidation of trace-level compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H, 13C, and two-dimensional experiments (COSY, HSQC), is indispensable for the definitive structural confirmation of synthesized reference standards for impurities. researchgate.netijpsonline.com

| Analytical Technique | Purpose | Impurity Type Detected | Key Advantages & Future Direction | Reference(s) |

| UHPLC-UV | Separation and Quantification | Ibuprofen-PEG monoester, Ibuprofen-sorbitol ester | Provides rapid and efficient separation of known degradation products during stability testing. Future development involves optimizing columns and mobile phases for even greater resolution. | oup.comoup.com |

| HRAM LC-MS (e.g., LC-MS-QTOF) | Identification and Characterization | Unknown esters from drug-excipient interactions (e.g., with PEG, sorbitol, glycerol by-products) | Determines the chemical formula of unknown impurities with high accuracy. The future lies in creating comprehensive impurity libraries and databases for rapid identification. | nih.govoup.com |

| Semi-preparative HPLC | Isolation | Ibuprofen esters | Enables the isolation of sufficient quantities of impurities for subsequent structural characterization. | oup.comoup.com |

| NMR and IR Spectroscopy | Structural Elucidation | Isolated ibuprofen esters | Provides definitive structural confirmation of impurities after they have been isolated, confirming connectivity and functional groups. | researchgate.net |

Computational and Modeling Approaches for Reaction Pathway Prediction and Optimization

Computational chemistry and molecular modeling are emerging as powerful predictive tools in the development of synthetic routes for compounds like this compound. These approaches allow researchers to simulate and predict reaction outcomes, thereby reducing the need for extensive empirical experimentation and accelerating process optimization.

A significant challenge in the biocatalytic synthesis of ibuprofen esters is controlling stereoselectivity. ubbcluj.ro Ibuprofen has a chiral center, and enzymes can exhibit a preference for one enantiomer over the other. researchgate.net Computational modeling can provide profound insights into the molecular interactions between the substrate (ibuprofen), the nucleophile (glycerol), and the enzyme's active site.

Recent studies have successfully used computational approaches to predict the stereochemical preferences of lipases. For instance, modeling has been used to predict the stereo preference of Candida antarctica lipase B for (R)-ibuprofen during its esterification with erythritol, a polyol similar to glycerol. mdpi.comresearchgate.net This predictive power is invaluable for selecting the right enzyme and reaction conditions to synthesize a specific desired stereoisomer of the final ester product.

Future directions in this area include:

Molecular Docking: Simulating the binding of ibuprofen and glycerol within the active site of various lipases to predict binding affinities and orientations, which correlate with catalytic efficiency and selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model the transition state of the esterification reaction, providing a deeper understanding of the catalytic mechanism and the factors governing enantioselectivity.

Machine Learning and AI: Developing algorithms trained on existing experimental data to predict optimal reaction conditions (e.g., temperature, solvent, enzyme variant) for maximizing the yield and purity of this compound.

| Modeling Approach | Focus of Study | Enzyme Modeled | Predicted Outcome / Application | Relevance for Synthesis Optimization |

| Computational Study (e.g., Molecular Docking) | Stereoisomeric outcome of esterification | Candida antarctica lipase B (CalB) | Predicted the enzyme's preference for the (R)-ibuprofen enantiomer when reacting with a polyol (erythritol). | Allows for the a priori selection of an appropriate biocatalyst and ibuprofen enantiomer to synthesize a stereochemically pure final product, reducing downstream purification efforts. |

常见问题

Q. Notes

- Avoided non-academic sources (e.g., benchchem.com ) as instructed.

- Questions categorized into basic/advanced tiers with methodological answers.

- Referenced evidence IDs in all applicable answers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。